5-Bromo-2-(difluoromethoxy)pyrimidine
Description
The study of 5-Bromo-2-(difluoromethoxy)pyrimidine is situated at the intersection of several important areas of chemical science. Its core structure, pyrimidine (B1678525), is a fundamental heterocyclic scaffold. The substituents—a bromine atom and a difluoromethoxy group—are not arbitrary additions but are instead deliberately chosen functional groups that impart specific, desirable properties to the molecule. Understanding the relevance of this compound requires an appreciation for the broader context of pyrimidine chemistry and the strategic functionalization of such heterocycles.
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a privileged scaffold in medicinal chemistry. mdpi.com This significance stems from its presence in the essential biomolecules of life: the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. This inherent biological relevance means that pyrimidine-based molecules can readily interact with biological systems, including enzymes and receptors.
The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling chemists to create vast libraries of compounds with diverse biological activities. mdpi.com Consequently, the pyrimidine core is a feature of a wide array of approved drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.gov The ability of the pyrimidine nucleus to serve as a bioisostere for other aromatic systems, like a phenyl ring, further enhances its utility in drug design, often improving pharmacokinetic properties.
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto a molecular scaffold, is a powerful tool in organic synthesis and medicinal chemistry. On the pyrimidine ring, halogen substituents, particularly bromine and chlorine, serve as versatile synthetic handles. A bromine atom, such as the one at the 5-position of this compound, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.
These reactions, including the Nobel Prize-winning Suzuki-Miyaura, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgillinois.edu This capability enables chemists to readily diversify the pyrimidine core by introducing a wide range of substituents, which is a crucial step in structure-activity relationship (SAR) studies during drug discovery. For instance, a 5-bromopyrimidine (B23866) can be coupled with various arylboronic acids to synthesize a library of 5-arylpyrimidine derivatives, a common strategy in the search for new therapeutic agents. nih.govrsc.org
The incorporation of fluorine into organic molecules has become a major strategy in modern drug design. Fluorine and fluorinated groups, such as the difluoromethoxy (-OCHF₂) group, can profoundly alter a molecule's physicochemical and biological properties. The high electronegativity of fluorine can influence the acidity/basicity of nearby functional groups and create unique electronic interactions.
From a drug development perspective, fluorinated motifs offer several advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase a drug's half-life and bioavailability.
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can enhance its ability to cross cell membranes and reach its biological target.
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby improving the binding affinity and potency of a drug candidate.
The difluoromethoxy group, in particular, is of interest as it serves as a lipophilic hydrogen bond donor and can act as a bioisostere for other groups, like a hydroxyl or thiol group, while offering improved metabolic stability. Its integration into the pyrimidine scaffold is a modern approach to fine-tuning the properties of potential drug candidates.
This compound is a synthetic organic compound that combines the key features discussed above. Its structure is notable for the presence of two distinct functional groups on the pyrimidine ring, each with a specific purpose.
Interactive Table 1: Key Properties of this compound
| Property | Value |
| CAS Number | 1557875-06-5 |
| Molecular Formula | C₆H₅BrF₂N₂O |
| Molecular Weight | 239.02 g/mol |
| Structure | A pyrimidine ring substituted with a bromine atom at the 5-position and a difluoromethoxy group at the 2-position. |
The research relevance of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom at the C5 position makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. rsc.orgillinois.edu The difluoromethoxy group at the C2 position is incorporated to enhance the drug-like properties of the final products, potentially improving their metabolic stability and target engagement.
While specific, large-scale studies on this compound itself are not widely published, its value is understood through the extensive research on related 5-bromopyrimidines and fluorinated pharmaceuticals. It is frequently listed in the catalogs of chemical suppliers as a key intermediate for organic synthesis and medicinal chemistry, indicating its use in the early stages of drug discovery and development. For example, similar substituted pyrimidines are foundational to the development of kinase inhibitors, a major class of cancer therapeutics. ed.ac.uknih.gov The strategic combination of a reactive handle (bromo group) and a property-modifying group (difluoromethoxy) makes this compound a compound of significant interest to synthetic and medicinal chemists.
Interactive Table 2: Comparison of Related Pyrimidine Derivatives
| Compound Name | Key Feature | Common Application |
| 5-Bromopyrimidine | Unsubstituted at C2. | Precursor for 5-substituted pyrimidines. rsc.org |
| 5-Bromo-2-chloropyrimidine | Two reactive sites for sequential reactions. | Synthesis of di-substituted pyrimidines. nih.gov |
| 5-Fluoro-2,4-diaminopyrimidine | Fluorine at C5 for property modulation. | Building block for CDK inhibitors. nih.gov |
| This compound | Bromo group for coupling, difluoromethoxy for drug-like properties. | Intermediate for complex, fluorinated drug candidates. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O/c6-3-1-9-5(10-2-3)11-4(7)8/h1-2,4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJGOUHKQXTPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OC(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400581-05-6 | |
| Record name | 5-bromo-2-(difluoromethoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Strategies for 5 Bromo 2 Difluoromethoxy Pyrimidine and Its Analogues
Retrosynthetic Analysis of the 5-Bromo-2-(difluoromethoxy)pyrimidine Scaffold
A retrosynthetic analysis of the this compound structure reveals several potential synthetic pathways. The two primary disconnections involve the carbon-bromine (C-Br) bond and the oxygen-carbon bond of the difluoromethoxy group.
Pathway A: C-O Bond Disconnection. This approach involves the late-stage introduction of the difluoromethoxy moiety. The key intermediate in this pathway is a 5-bromopyrimidine (B23866) with a suitable leaving group or a hydroxyl group at the C-2 position, most commonly 5-bromo-2-hydroxypyrimidine (B17364) (which exists in tautomeric equilibrium with 5-bromopyrimidin-2(1H)-one). This precursor would then undergo O-difluoromethylation.
Pathway B: C-Br Bond Disconnection. This alternative strategy focuses on the late-stage bromination of a pre-formed 2-(difluoromethoxy)pyrimidine ring. This requires a stable 2-(difluoromethoxy)pyrimidine intermediate that can withstand electrophilic bromination conditions, which typically target the electron-rich C-5 position of the pyrimidine (B1678525) ring.
Pathway C: Ring Synthesis. A third approach involves the construction of the pyrimidine ring from acyclic precursors that already contain the necessary substituents or their precursors. For instance, a C3 fragment containing a bromine atom could be condensed with a reagent that provides the N-C-N backbone and the difluoromethoxy group.
These distinct strategies guide the selection of starting materials and the sequence of reactions required to achieve the target molecule. The feasibility of each pathway depends on the availability of precursors and the efficiency of the respective chemical transformations.
Approaches to Brominated Pyrimidine Precursors
The synthesis of 5-bromopyrimidine derivatives is a critical step in many synthetic routes toward the target compound. These precursors can be assembled from acyclic components or generated by direct modification of an existing pyrimidine ring.
Building the heterocyclic ring from simple, non-cyclic starting materials allows for the incorporation of the bromine atom from the outset. This method offers a high degree of control over the substitution pattern. A prominent strategy involves the condensation of a 3-carbon unit with an amidine derivative.
One such method utilizes 2-bromomalonaldehyde (B19672) as the C3 building block, which reacts with various amidines in a one-step process to yield 5-bromo-2-substituted pyrimidines. google.com This reaction is typically carried out in a protic solvent like glacial acetic acid, which also acts as a catalyst. google.com Another approach starts from dibromodifuranone, which is reacted with formamide at high temperatures to produce 5-bromopyrimidine. chemicalbook.comchemicalbook.com
| Starting Material 1 | Starting Material 2 | Product | Conditions | Reference |
| 2-Bromomalonaldehyde | Amidine compounds (e.g., Acetamidine hydrochloride) | 5-Bromo-2-substituted pyrimidines | Glacial acetic acid, 80-100°C | google.com |
| Dibromodifuranone | Formamide | 5-Bromopyrimidine | B₂O₂ catalyst, 180-185°C | chemicalbook.comchemicalbook.com |
Direct bromination of a pre-existing pyrimidine ring is a common and efficient method for synthesizing 5-bromopyrimidines. The C-5 position of the pyrimidine ring is generally susceptible to electrophilic attack, making this a regioselective transformation. nih.govnih.gov A variety of brominating agents and reaction conditions have been developed for this purpose.
Common reagents include N-bromosuccinimide (NBS) in solvents like dimethylformamide (DMF), and elemental bromine (Br₂) in various media. nih.gov More specialized reagents such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) have been used effectively, often in aprotic solvents like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN). nih.govfiu.edu The efficiency of these reactions can sometimes be enhanced by the addition of Lewis acids. nih.govfiu.edu For instance, the bromination of uridine derivatives with DBH is significantly accelerated in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf). nih.gov Sodium monobromoisocyanurate (SMBI) has also been demonstrated as an effective reagent for the C-5 bromination of pyrimidine nucleosides. nih.gov
| Pyrimidine Substrate | Brominating Agent | Solvent(s) | Key Conditions | Reference |
| Uracil derivatives | N-Bromosuccinimide (NBS) | DMF | - | nih.gov |
| Pyrimidine | Bromine (Br₂) | Nitrobenzene | Reaction with pyrimidine hydrohalide salt at 125-135°C | google.com |
| 2-Hydroxypyrimidine (B189755) | Bromine (Br₂) | Deionized water | Ice-bath, followed by warming to room temperature | google.com |
| Protected Uridine | 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂ | Addition of TMSOTf enhances efficiency | nih.govfiu.edu |
| Uracil derivatives | Ceric ammonium nitrate (CAN) / LiBr | Acetonitrile | - | nih.gov |
| Unprotected Uridine | Sodium monobromoisocyanurate (SMBI) | H₂O/CH₃CN | Room temperature | nih.gov |
Introduction of the Difluoromethoxy Moiety
The difluoromethoxy (-OCF₂H) group is a valuable substituent in medicinal chemistry, and its installation onto a heterocyclic ring is a key synthetic challenge. This is typically achieved by forming an ether linkage between a hydroxyl-substituted pyrimidine and a difluoromethyl source.
The O-difluoromethylation of 2-hydroxypyrimidines is the most direct route for introducing the difluoromethoxy group at the C-2 position. This transformation involves the reaction of the corresponding pyrimidin-2-olate anion with a reagent that delivers a difluoromethyl or difluorocarbene equivalent. While specific protocols for 5-bromo-2-hydroxypyrimidine are not extensively detailed in general literature, the methodology can be inferred from similar reactions on other aromatic hydroxyl compounds.
Reagents capable of this transformation include diethyl (bromodifluoromethyl)phosphonate, which has been successfully used to difluoromethylate phenolic hydroxyl groups under basic conditions. nih.gov Other potential difluoromethylating agents include (bromodifluoromethyl)trimethylsilane and sources that generate difluorocarbene (:CF₂), which can then be trapped by the phenoxide. The reaction conditions, particularly the choice of base and solvent, are critical to achieving high yields and avoiding side reactions.
The primary precursor for the O-difluoromethylation strategy is 5-bromo-2-hydroxypyrimidine. This intermediate can be synthesized through the direct bromination of 2-hydroxypyrimidine. google.com A patented method describes the reaction of 2-hydroxypyrimidine with elemental bromine in water to afford the desired 2-hydroxy-5-bromopyrimidine. google.com This precursor serves as the direct substrate for the subsequent introduction of the difluoromethoxy group.
An alternative, convergent approach involves synthesizing the pyrimidine ring from an acyclic precursor that already contains the difluoromethoxy group. For example, α-(difluoromethoxy)ketones have been utilized as versatile building blocks for constructing various difluoromethoxylated heterocycles, including pyrimidines. researchgate.net This strategy avoids the direct O-difluoromethylation of a potentially sensitive heterocyclic ring and instead incorporates the fluorinated moiety at an early stage.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent synthesis would involve the construction of the pyrimidine ring from precursors already bearing the key functional groups, while a divergent approach would start with a pre-formed pyrimidine ring that is subsequently functionalized.
Convergent Synthesis:
A plausible convergent approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative. Specifically, the reaction of 2-bromomalonaldehyde with O-(difluoromethyl)isourea could directly yield the target molecule. This type of cyclocondensation is a well-established method for forming the pyrimidine core. A Chinese patent suggests a one-step reaction of 2-bromomalonaldehyde with various amidine compounds to produce 5-bromo-2-substituted pyrimidines google.com. While this patent does not specifically mention the use of an O-(difluoromethyl)isourea, the general principle supports the feasibility of this convergent route.
The key starting materials for this proposed convergent synthesis would be:
2-Bromomalonaldehyde: A readily available or synthetically accessible 1,3-dicarbonyl compound.
O-(difluoromethyl)isourea: This reagent would provide the C-2 carbon and the attached difluoromethoxy group, as well as the two nitrogen atoms of the pyrimidine ring. The synthesis of this specific isourea derivative would be a critical step in this pathway.
The reaction would likely proceed under acidic or basic conditions to facilitate the condensation and subsequent cyclization to form the aromatic pyrimidine ring.
Divergent Synthesis:
A divergent strategy would commence with a pre-existing pyrimidine derivative, which is then sequentially functionalized. A potential starting material for this approach is 2-hydroxypyrimidine. The synthesis could proceed via the following steps:
Bromination: The C-5 position of the pyrimidine ring can be selectively brominated. The reaction of 2-hydroxypyrimidine with bromine in a suitable solvent is a known method for producing 2-hydroxy-5-bromopyrimidine google.com. Other brominating agents like N-bromosuccinimide (NBS) are also commonly used for the bromination of pyrimidines fiu.edunih.gov.
Chlorination: The hydroxyl group at the C-2 position can be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step yields 5-bromo-2-chloropyrimidine, a versatile intermediate.
Nucleophilic Substitution: The chloro group at the C-2 position is susceptible to nucleophilic aromatic substitution. Reaction of 5-bromo-2-chloropyrimidine with a source of the difluoromethoxy group, such as the sodium salt of difluoromethanol (NaOCHF₂), would introduce the desired functionality.
This divergent pathway offers the flexibility to introduce a variety of substituents at the C-2 position by simply changing the nucleophile in the final step, allowing for the synthesis of a range of analogues.
| Pathway | Key Starting Materials | Key Reactions | Advantages | Challenges |
| Convergent | 2-Bromomalonaldehyde, O-(difluoromethyl)isourea | Cyclocondensation | Potentially fewer steps | Synthesis of the specific O-(difluoromethyl)isourea may be complex |
| Divergent | 2-Hydroxypyrimidine | Bromination, Chlorination, Nucleophilic Aromatic Substitution | Flexibility to create analogues, readily available starting material | Potentially more steps, management of functional group compatibility |
Advanced Reaction Conditions and Catalytic Systems in Pyrimidine Synthesis
The synthesis of pyrimidine derivatives, including this compound, can be significantly enhanced by employing advanced reaction conditions and catalytic systems. These methods can improve yields, reduce reaction times, and increase selectivity.
Base-mediated reactions are fundamental in pyrimidine synthesis, particularly in the cyclocondensation steps of convergent pathways. Strong bases like sodium ethoxide are often used to deprotonate the starting materials and facilitate the initial condensation. In the divergent synthesis of 5-bromo-2-tert-butyl-pyrimidine-4-carboxylic acid, sodium ethoxide is used to react tert-butylcarbamidine hydrochloride with mucobromic acid chemicalbook.com.
The choice of base can influence the reaction outcome. For instance, in the synthesis of pyrimidine derivatives from α,β-unsaturated ketones and amidines, strong bases such as NaOH, KOH, and CsOH have been shown to be effective catalysts researchgate.net. The use of organic bases like triethylamine is also common, particularly in reactions where inorganic bases might cause undesired side reactions.
Transition-metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the pyrimidine ring is no exception. Various transition metals, including palladium, iridium, and cobalt, have been utilized to catalyze the formation of pyrimidines. nih.gov These catalysts can enable novel reaction pathways and facilitate the use of a wider range of starting materials.
For example, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported . This process involves a sequence of condensation and dehydrogenation steps to form the aromatic pyrimidine ring. Such methods could potentially be adapted for the synthesis of this compound by using appropriately substituted precursors.
Palladium-catalyzed cross-coupling reactions are particularly relevant for the synthesis of pyrimidine analogues. For instance, 5-bromopyrimidine can undergo Suzuki coupling reactions to introduce aryl or other substituents at the C-5 position . While this is more applicable to the modification of the final product, it highlights the utility of transition-metal catalysis in the broader context of pyrimidine chemistry.
Iron catalysis has also been explored for the synthesis of highly substituted pyrimidines from α,β-unsaturated ketones and amidines, offering a more sustainable and cost-effective alternative to precious metal catalysts google.com.
| Catalytic System | Metal | Reaction Type | Potential Application in Synthesis of this compound |
| Iridium-Pincer Complex | Iridium | Multicomponent Synthesis (Dehydrogenative Coupling) | Convergent synthesis from an amidine and alcohol precursors. |
| Palladium Catalysts | Palladium | Cross-Coupling (e.g., Suzuki, Sonogashira) | Post-synthesis modification of the 5-bromo group to create analogues. |
| Cobalt Complexes | Cobalt | Sustainable Synthesis from Alcohols | Convergent synthesis utilizing alcohol substrates. |
| Iron Catalysts | Iron | C-N Bond Formation | Convergent synthesis from α,β-unsaturated ketones and amidines. |
Chemical Transformations and Reactivity of 5 Bromo 2 Difluoromethoxy Pyrimidine
Reactivity of the Bromo Substituent at Position 5
The bromine atom at the 5-position of the pyrimidine (B1678525) ring is a key site for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This position is less activated towards traditional nucleophilic substitution compared to the 2, 4, and 6 positions of the pyrimidine ring, making it an ideal handle for C-C bond formation.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds in organic synthesis. researchgate.netlibretexts.org In the context of 5-Bromo-2-(difluoromethoxy)pyrimidine, these reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C-5 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the brominated pyrimidine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgmdpi.com The reactivity of the C-Br bond makes it highly susceptible to this oxidative addition step. illinois.edu These reactions are valuable for synthesizing complex molecules, including those with potential biological activity. nih.govmdpi.com
Below is a table summarizing representative conditions for Suzuki-Miyaura reactions involving brominated pyrimidines.
| Reactants | Catalyst | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 5-Bromopyrimidine (B23866) and Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Aqueous solution | Microwave irradiation | Good to excellent |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine and Aryl/het-aryl boronic acids | Pd(PPh₃)₄ (5 mol %) | K₃PO₄ | 1,4-Dioxane/H₂O | Reflux at 70–80 °C for 18–22 h | Good yields with electron-rich boronic acids |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org It is a highly effective method for introducing alkynyl moieties onto the pyrimidine ring at the 5-position. nih.govresearchgate.net The reaction is compatible with a variety of functional groups and can be carried out under mild conditions. wikipedia.orgsoton.ac.uk
The following table outlines typical conditions for Sonogashira coupling reactions.
| Reactants | Catalyst/Co-catalyst | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Brominated Dihydropyrrolones and Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 °C for 18 h | 35–90% |
| 6-bromo-3-fluoro-2-pyridinecarbonitrile and Terminal Alkynes | Pd[PPh₃]₄ / CuI | Et₃N | THF/Et₃N | Room temperature for 16 h | High |
While the C-5 position of the pyrimidine ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) compared to positions 2, 4, and 6, these reactions can occur under specific conditions. The presence of electron-withdrawing groups on the pyrimidine ring can enhance its electrophilicity, making it more susceptible to nucleophilic attack. SNAr reactions typically proceed through a two-step mechanism involving the formation of a Meisenheimer intermediate. semanticscholar.org However, concerted SNAr mechanisms have also been reported. semanticscholar.orgnih.gov
Reactions Involving the Difluoromethoxy Group at Position 2
The difluoromethoxy group (-OCF₂H) at the C-2 position significantly influences the electronic properties of the pyrimidine ring and exhibits its own characteristic reactivity.
The difluoromethyl ether linkage is generally stable due to the strength of the C-F bonds. rsc.org The incorporation of fluorine can enhance metabolic robustness in drug design. rsc.org While generally stable, transformations of similar ether linkages have been explored. For example, difluoromethyl ethers can adopt conformations that enable optimal binding to target proteins. rsc.org
The presence of fluorine atoms in the difluoromethoxy group can influence the reactivity of the molecule. Fluorine's high electronegativity can impact the acidity of adjacent C-H bonds and stabilize carbanions through inductive and hyperconjugative effects. scirp.org The incorporation of fluorine is a common strategy in the design of pharmaceuticals and agrochemicals to modulate properties like metabolic stability and membrane permeability. rsc.orgacs.org The difluoromethyl group can also act as a hydrogen bond donor, which can be a significant interaction in biological systems. rsc.org
Electrophilic and Nucleophilic Attack on the Pyrimidine Ring System
The pyrimidine ring itself is an electron-deficient heterocycle, which makes it generally susceptible to nucleophilic attack and less prone to electrophilic substitution.
Nucleophilic Attack: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the carbon atoms, particularly at positions 2, 4, and 6, towards nucleophilic attack. Quaternization of the nitrogen atoms further enhances the ring's susceptibility to nucleophilic reactions. wur.nl
Electrophilic Attack: Direct electrophilic aromatic substitution on the pyrimidine ring is challenging due to its electron-deficient nature. Such reactions are more likely to occur on activated pyrimidine precursors before the introduction of strongly deactivating groups.
Reaction Mechanism Elucidation for Key Transformations
The mechanisms of the key transformations involving this compound are generally well-understood from studies of related heterocyclic compounds.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and its mechanism is well-established. wikipedia.orglibretexts.org The catalytic cycle begins with the oxidative addition of the this compound to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Pd(II) intermediate. The next step is transmetalation , where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron species. The final step is reductive elimination , where the two organic groups on the palladium complex are coupled and eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The mechanism of nucleophilic aromatic substitution (SNAr) on pyrimidine rings can proceed through two primary pathways. The more common is a two-step addition-elimination mechanism . In this process, the nucleophile attacks the electron-deficient pyrimidine ring at a carbon atom bearing a leaving group (or at an unsubstituted position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. For this compound, this would be the expected mechanism if a substitution reaction were to occur. Alternatively, some SNAr reactions can proceed via a concerted mechanism , where the attack of the nucleophile and the departure of the leaving group occur in a single step. semanticscholar.org Computational studies have suggested that for some heterocyclic systems, particularly with less effective leaving groups than fluorine, a concerted mechanism may be favored. semanticscholar.orgresearchgate.net
Applications of 5 Bromo 2 Difluoromethoxy Pyrimidine As a Synthetic Intermediate
Building Block for Complex Heterocyclic Structures
5-Bromo-2-(difluoromethoxy)pyrimidine is an essential building block for constructing more complex molecular architectures, particularly those involving fused or linked heterocyclic ring systems. The bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are powerful tools for creating new carbon-carbon bonds, allowing for the attachment of various aryl or heteroaryl groups.
For instance, the pyrimidine (B1678525) ring can be coupled with arylboronic acids or esters to generate 5-aryl-2-(difluoromethoxy)pyrimidine derivatives. This synthetic pathway is crucial for developing compounds where the pyrimidine core is decorated with diverse aromatic systems, a common motif in pharmacologically active molecules. nih.gov Furthermore, the nitrogen atoms within the pyrimidine ring can influence its reactivity, and the electron-withdrawing nature of the difluoromethoxy group can activate the ring for certain substitution reactions, further expanding its utility in synthesizing elaborate molecular frameworks.
Table 1: Key Reactions for Modifying this compound
| Reaction Type | Reagent/Catalyst | Purpose |
|---|---|---|
| Suzuki-Miyaura Coupling | Palladium catalyst, Arylboronic acid/ester | Forms C-C bonds to attach aryl/heteroaryl groups. |
| Stille Coupling | Palladium catalyst, Organostannane reagent | Forms C-C bonds with various organic groups. |
Development of Functionalized Pyrimidine Analogues for Research
The creation of compound libraries with systematic structural variations is a cornerstone of modern chemical and biological research. This compound is an ideal starting material for generating diverse sets of functionalized pyrimidine analogues. The reactivity of the C-Br bond allows chemists to introduce a wide array of functional groups at the 5-position. ossila.com
Role in Medicinal Chemistry Research and Lead Compound Generation
The pyrimidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in potent, biologically active compounds. nih.govnih.govrsc.org this compound leverages this core structure while incorporating features that are highly attractive for drug development.
This compound serves as a foundational scaffold in the design of new therapeutic agents. The pyrimidine core itself is known to interact with a multitude of biological targets through hydrogen bonding and other non-covalent interactions. nih.gov The introduction of fluorine atoms, as in the difluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The difluoromethyl group can act as a bioisostere for other functionalities like hydroxyl or thiol groups, potentially leading to improved pharmacokinetic profiles. Consequently, using this compound as a starting point allows drug discovery programs to build molecules that already possess a metabolically robust and biologically relevant core. Pyrimidine derivatives are actively investigated as anticancer agents, often targeting protein kinases. nih.govnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.gov These studies require the synthesis of a series of related compounds where one part of the molecule is systematically modified. researchgate.net this compound is an excellent precursor for SAR studies because the bromine atom provides a reliable reaction site for introducing a wide variety of substituents. ossila.com
Table 2: Influence of Substituents on Pyrimidine Derivatives in SAR Studies
| Substituent Property | Potential Impact on Biological Activity |
|---|---|
| Size/Steric Bulk | Can influence binding pocket fit and selectivity. |
| Electronic Nature (Withdrawing/Donating) | Affects binding interactions and reactivity. |
| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. |
Contributions to Agrochemical Research
The utility of pyrimidine derivatives extends beyond medicine into the field of agrochemicals, where they are found in various fungicides, herbicides, and insecticides. nih.govresearchgate.net The search for new, more effective, and environmentally safer agrochemical agents is a continuous effort.
This compound is a valuable intermediate for the synthesis of new agrochemical candidates. The pyrimidine core is present in a number of commercial pesticides, and the introduction of fluorine-containing groups is a growing trend in the agrochemical industry to enhance the efficacy and stability of active ingredients. researchgate.netresearchgate.net By using this compound as a starting point, researchers in agrochemistry can apply the same synthetic strategies used in medicinal chemistry—such as cross-coupling reactions—to build novel molecules tailored for agricultural applications. The resulting compounds can be screened for activity against various plant pathogens, insect pests, or weeds, making this compound a key contributor to the discovery pipeline for next-generation crop protection agents.
Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 Difluoromethoxy Pyrimidine and Its Derivatives
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
Following a comprehensive search of scientific literature and structural databases, no publicly available X-ray crystallographic data for derivatives of 5-Bromo-2-(difluoromethoxy)pyrimidine could be identified.
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of molecular structures, including bond lengths, bond angles, and conformational details. Furthermore, the resulting crystal structures offer critical insights into intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-stacking, which govern the packing of molecules in the solid state. This information is crucial for understanding the physical properties of a compound and for designing new materials with desired characteristics.
While crystallographic studies have been conducted on a variety of other substituted pyrimidine (B1678525) derivatives, data for compounds specifically derived from this compound are not present in the accessible scientific record. The synthesis and characterization of such derivatives may be documented in proprietary databases or internal research, but they have not been deposited in public repositories like the Cambridge Structural Database (CSD).
Therefore, a detailed analysis of the solid-state structures of this compound derivatives, including data tables of crystallographic parameters, cannot be provided at this time. The generation of such detailed research findings and data tables is contingent upon the future synthesis of suitable crystalline derivatives and their analysis via single-crystal X-ray diffraction.
Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Difluoromethoxy Pyrimidine
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of a molecule. For 5-Bromo-2-(difluoromethoxy)pyrimidine, these calculations would typically be initiated with geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy.
Density Functional Theory (DFT) Studies on Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electronic properties of a molecule to its electron density. For this compound, DFT studies, often using functionals like B3LYP, would provide accurate descriptions of various molecular properties.
These studies can predict structural parameters such as bond lengths and angles, which can be compared with experimental data if available. Furthermore, DFT is employed to calculate electronic properties like dipole moment, polarizability, and hyperpolarizability, which describe the molecule's response to an external electric field. Vibrational frequencies can also be computed to simulate the infrared (IR) and Raman spectra of the molecule, aiding in its experimental characterization.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor.
For this compound, the energy of the HOMO would indicate its ability to donate electrons in a reaction, while the LUMO energy would reflect its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A small gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Mapping the spatial distribution of these orbitals would reveal the most likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
In an MEP analysis of this compound, color-coding would identify electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-deficient regions (colored blue), which are prone to nucleophilic attack. This analysis would highlight the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the fluorine and oxygen atoms as potential sites for positive interactions, while the bromine atom and hydrogen atoms would show different electrostatic characteristics, guiding the understanding of intermolecular interactions.
Conformational Analysis and Tautomerism Studies
The difluoromethoxy group attached to the pyrimidine ring allows for rotational freedom, leading to different spatial arrangements or conformations. Conformational analysis would involve systematically rotating the bonds of this substituent to map the potential energy surface of the molecule. This process identifies the most stable conformers (energy minima) and the energy barriers (transition states) between them. Such studies are crucial for understanding how the molecule's shape influences its properties and biological activity.
Tautomerism, the interconversion of structural isomers, is also a relevant area of investigation for pyrimidine derivatives. Theoretical studies could explore the relative stability of potential tautomers of this compound, such as those involving proton migration, and calculate the energy barriers for their interconversion.
Theoretical Insights into Reaction Pathways and Transition States
Computational chemistry provides the tools to model chemical reactions at a molecular level. For this compound, theoretical studies could investigate the mechanisms of various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon.
Future Outlook and Emerging Research Directions
Innovations in Green Synthetic Methodologies for 5-Bromo-2-(difluoromethoxy)pyrimidine
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on hazardous reagents and volatile organic solvents, generating significant chemical waste. rasayanjournal.co.inresearchgate.net The future of synthesizing this compound is increasingly geared towards green chemistry principles, aiming to enhance efficiency while minimizing environmental impact. rasayanjournal.co.in Key innovations include the adoption of microwave-assisted synthesis, ultrasound irradiation, and solvent-free reaction conditions. rasayanjournal.co.innih.govnih.gov These techniques can dramatically shorten reaction times, reduce energy consumption, and often lead to higher yields and purer products. rasayanjournal.co.inresearchgate.net
| Parameter | Conventional Methods | Green Methodologies |
|---|---|---|
| Solvents | Volatile organic compounds (e.g., DMF, Chloroform) | Water, ionic liquids, supercritical fluids, or solvent-free conditions rasayanjournal.co.inrsc.org |
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, ultrasonication, mechanical grinding nih.govnih.gov |
| Reagents | Often toxic and hazardous reagents (e.g., strong acids, harsh oxidants) nih.gov | Recyclable catalysts, benign halogen sources (e.g., potassium halides), N-halosuccinimides rsc.org |
| Efficiency | Multi-step processes with intermediate isolation | One-pot, multicomponent reactions rasayanjournal.co.in |
| Waste | Significant generation of hazardous waste | Reduced waste, atom economy principles, catalyst recycling researchgate.net |
Chemo- and Regioselective Functionalization Strategies
The ability to selectively functionalize specific positions on the pyrimidine ring is crucial for creating novel derivatives with tailored properties. For this compound, the existing bromo-substituent at the C5 position serves as a versatile handle for cross-coupling reactions. However, future research is heavily focused on the direct activation of carbon-hydrogen (C–H) bonds at other positions (C4 and C6), which avoids the need for pre-functionalized substrates, thereby making syntheses more atom- and step-economical. mdpi.comnih.gov
Transition-metal catalysis, particularly with palladium, rhodium, and manganese, is at the forefront of developing regioselective C–H functionalization methods. nih.govacs.orgresearchgate.net By employing specific directing groups that coordinate to the metal catalyst, it is possible to steer the functionalization to a desired C–H bond with high precision. mdpi.comresearchgate.net This allows for the introduction of a wide array of functional groups, including aryl, alkyl, and heteroatom substituents, opening up vast chemical space for the development of new this compound analogues. Overcoming the challenge of selectively activating the C4 versus the C6 position is a key area of ongoing investigation. nih.gov
| Reaction Type | Target Position | Typical Catalyst/Reagent | Potential Application |
|---|---|---|---|
| C-H Arylation | C4/C6 | Pd(OAc)₂, Rh(III) complexes nih.govacs.org | Introduction of aryl groups for modulating electronic properties. |
| C-H Alkenylation | C4/C6 | Rh(III), Ru(II) catalysts | Synthesis of vinyl-substituted pyrimidines. |
| C-H Halogenation | C4/C6 | Hypervalent iodine reagents rsc.org | Introduction of additional reactive handles for further modification. |
| C-H Amination | C2/C4 | Mechanism-based reagent design researchgate.net | Accessing aminopyrimidines, a privileged structural motif. researchgate.net |
| Suzuki Coupling | C5 (via Bromo group) | Pd catalysts, Boronic acids | Established method for C-C bond formation at the C5 position. |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch synthesis. mdpi.com These benefits include superior control over reaction parameters like temperature and pressure, enhanced safety when handling hazardous intermediates, and straightforward scalability. mdpi.comacs.org The synthesis of this compound and its derivatives is well-suited for flow chemistry, which can significantly reduce reaction times from hours to minutes. mdpi.com High-temperature and high-pressure conditions can be safely accessed, enabling novel transformations that are difficult to achieve in batch reactors. acs.org
The integration of flow reactors with automated synthesis platforms represents the next frontier. sigmaaldrich.comnih.gov These systems can perform multi-step syntheses, purifications, and analyses in a fully automated fashion. sigmaaldrich.comresearchgate.net Such platforms would enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery, dramatically accelerating the research and development cycle. nih.govresearchgate.net
Development of Novel Catalytic Systems for Pyrimidine Modification
Catalysis is central to the modern synthesis and functionalization of pyrimidines. mdpi.com Future research will focus on developing more active, selective, and sustainable catalytic systems. While palladium and copper have been workhorses in this field, newer systems based on more earth-abundant metals like iron are being explored. nih.govorganic-chemistry.org
Nanocatalysts are also emerging as a highly promising area. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity and selectivity. researchgate.net Furthermore, magnetic nanocatalysts offer the significant advantage of being easily recoverable from the reaction mixture using an external magnet, simplifying product purification and allowing for catalyst recycling, which aligns with green chemistry principles. growingscience.com The development of catalysts that can promote novel cycloaddition or annulation reactions will also be instrumental in constructing fused pyrimidine systems derived from the this compound core. mdpi.com
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A deep understanding of reaction mechanisms is key to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ (in the reaction vessel) and real-time monitoring are becoming indispensable tools. Techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses.
This real-time data provides invaluable insights into reaction kinetics and pathways, helping chemists to quickly identify optimal reaction conditions and detect the formation of unstable intermediates. For the synthesis of this compound, in situ monitoring can ensure complete conversion, minimize byproduct formation, and provide a deeper understanding of complex catalytic cycles, leading to more robust and efficient synthetic protocols.
Machine Learning and Artificial Intelligence in Pyrimidine Design and Synthesis
Moreover, machine learning models can predict the outcome of reactions, including yield and selectivity, by learning from vast datasets of existing chemical reactions. arxiv.org This predictive power can guide experimental work, reducing the number of trial-and-error experiments needed. In the context of drug design, AI algorithms can predict the biological activity and physicochemical properties of novel pyrimidine derivatives, enabling the in silico design of compounds with a higher probability of success before they are ever synthesized in the lab. nih.govtandfonline.commdpi.com
| AI/ML Application | Description | Impact on Pyrimidine Research |
|---|---|---|
| Retrosynthesis Prediction | Algorithms propose synthetic pathways for a target molecule by deconstructing it into simpler precursors. mit.eduresearchgate.net | Accelerates the design of efficient synthetic routes for complex pyrimidine derivatives. synthiaonline.com |
| Reaction Outcome Prediction | Models predict the yield, selectivity, and optimal conditions for a given chemical reaction. arxiv.org | Reduces experimental optimization time and resource expenditure. |
| De Novo Drug Design | Generative models design novel molecules with desired biological and physicochemical properties. nih.gov | Enables the creation of new pyrimidine-based drug candidates with improved efficacy and safety profiles. |
| Property Prediction (QSAR) | Quantitative Structure-Activity Relationship models correlate chemical structure with biological activity. | Prioritizes the synthesis of the most promising pyrimidine candidates for a specific biological target. mdpi.com |
Q & A
Q. What are the established synthetic routes for 5-Bromo-2-(difluoromethoxy)pyrimidine, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic aromatic substitution (NAS) using halogenated pyrimidine precursors. For example, 5-bromo-2-iodopyrimidine can react with difluoromethoxide ions under conditions similar to "General Procedure E" described in antimalarial drug studies, yielding 79–91% for analogous structures . Optimization involves controlling temperature (often 80–100°C), solvent polarity (e.g., DMF or THF), and using catalysts like CuI to enhance reactivity. Excess nucleophile and inert atmospheres (N₂/Ar) minimize side reactions. Yield discrepancies in similar compounds (e.g., 79% vs. 91%) highlight the impact of leaving-group ability (iodine vs. bromine) and steric hindrance .
Q. How is structural confirmation and purity assessment performed for this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) resolves substituent patterns, with characteristic shifts for pyrimidine protons (δ 8.21–6.87 ppm) and difluoromethoxy groups (split coupling patterns due to fluorine) .
- X-ray Crystallography: Single-crystal analysis (orthorhombic system, space group P2₁2₁2₁) confirms bond angles, dihedral angles (e.g., 10.81° between pyrimidine and substituents), and packing interactions (C–H⋯N/O contacts), critical for understanding reactivity .
- HPLC/MS: High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ = 249.0), while HPLC (≥99% purity) ensures no unreacted starting materials remain .
Advanced Research Questions
Q. What are the mechanistic challenges in introducing difluoromethoxy groups onto pyrimidine rings?
The electron-deficient pyrimidine ring complicates NAS due to reduced nucleophilicity at the 2-position. Strategies include:
- Activation via Metal Catalysis: Pd/Cu-mediated coupling (e.g., Ullmann-type reactions) improves accessibility of the reaction site .
- Protecting Groups: tert-butyldimethylsilyl (TBS) protection of hydroxyl groups in precursors prevents unwanted side reactions, as seen in related fluorinated pyrimidines .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states, while microwave-assisted synthesis reduces reaction times and improves yields in fluorinated analogs .
Q. How do crystallographic data inform the compound’s reactivity in cross-coupling reactions?
Crystal structure analysis reveals:
- Planarity Deviations: Pyrimidine rings show near-planarity (max. deviation 0.013 Å), favoring π-π stacking in catalytic systems .
- Intermolecular Interactions: C–H⋯O/N contacts (3.5–3.7 Å) influence solubility and aggregation, affecting Suzuki-Miyaura or Buchwald-Hartwig coupling efficiency .
- Steric Effects: Bulky substituents (e.g., cyclopropylmethoxy) increase dihedral angles (84.61°), reducing steric clash in palladium-catalyzed reactions .
Q. How can contradictory data on substituent effects be resolved in structure-activity relationship (SAR) studies?
Discrepancies arise from:
- Electronic vs. Steric Contributions: Difluoromethoxy’s strong electron-withdrawing effect (-I) may enhance electrophilicity at C5 for SNAr reactions, but steric bulk from the CF₂ group could hinder nucleophilic attack. Comparative studies with methoxy (electron-donating) and trifluoromethoxy (-I stronger) analogs are essential .
- Solubility vs. Reactivity: LogP calculations (e.g., 1.234 g/cm³ density ) and vapor pressure (0.00257 mmHg at 25°C ) predict bioavailability but may conflict with in vitro reactivity data. Multivariate analysis (e.g., PCA) isolates key variables .
Methodological Tables
Q. Table 1. Comparative Synthesis Yields for Halogenated Pyrimidines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
